(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule This compound is characterized by its intricate structure, which includes multiple amino acid residues and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a series of peptide coupling reactions. Each step requires precise control of reaction conditions to ensure the correct stereochemistry and sequence of amino acid residues. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptide chains on a solid support. This method is advantageous for producing large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino acid residues allows for oxidation reactions, which can modify the functional groups.
Reduction: Reduction reactions can be used to alter specific functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions within the molecule, particularly at the amino acid residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the conversion of carbonyl groups to alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound’s structure makes it useful for studying protein interactions and enzyme mechanisms.
Industry: The compound can be used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved often depend on the specific structure and functional groups of the compound. For example, the trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid
- **(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acid residues and the presence of the trifluoroacetic acid moiety. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C50H76F3N11O21 |
---|---|
Molecular Weight |
1224.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H75N11O19.C2HF3O2/c1-10-23(7)38(51-25(9)60)46(75)53-28(13-15-33(63)64)41(70)57-37(22(5)6)45(74)54-30(18-35(67)68)43(72)59-39(24(8)11-2)47(76)55-29(17-34(65)66)42(71)58-36(21(3)4)44(73)52-27(12-14-32(61)62)40(69)56-31(48(77)78)16-26-19-49-20-50-26;3-2(4,5)1(6)7/h19-24,27-31,36-39H,10-18H2,1-9H3,(H,49,50)(H,51,60)(H,52,73)(H,53,75)(H,54,74)(H,55,76)(H,56,69)(H,57,70)(H,58,71)(H,59,72)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,77,78);(H,6,7)/t23-,24-,27-,28-,29-,30-,31-,36-,37-,38-,39-;/m0./s1 |
InChI Key |
IDPIGXBJNIXANY-IEGOVXSRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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